5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl- is a complex organic compound with the molecular formula C21H16O5 and a molecular weight of 348.35 . This compound is part of the naphthacenedione family, which is known for its diverse chemical properties and applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl- involves several steps. One common method includes the reaction of 6,11-dihydroxy-5,12-naphthacenedione with specific reagents under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules . Industrially, it is used in the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of 5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl- include 6,11-dihydroxy-5,12-naphthacenedione and 5,12-naphthacenequinone . These compounds share similar chemical structures but differ in their functional groups and specific properties . The uniqueness of 5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl- lies in its specific functional groups, which confer distinct chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
189697-45-8 |
---|---|
Molekularformel |
C21H16O5 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
11-hydroxy-1,10-dimethoxy-8-methyltetracene-5,12-dione |
InChI |
InChI=1S/C21H16O5/c1-10-7-11-9-13-18(20(23)16(11)15(8-10)26-3)21(24)17-12(19(13)22)5-4-6-14(17)25-2/h4-9,23H,1-3H3 |
InChI-Schlüssel |
XLDXVNRWUFCXFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=C(C(=C2C(=C1)OC)O)C(=O)C4=C(C3=O)C=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.